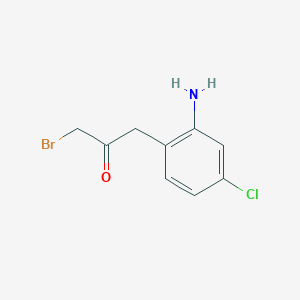
1-(2-Amino-4-chlorophenyl)-3-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4-chlorophenyl)-3-bromopropan-2-one is an organic compound with a unique structure that includes an amino group, a chloro substituent, and a bromopropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-chlorophenyl)-3-bromopropan-2-one typically involves the reaction of 2-amino-4-chlorobenzaldehyde with a brominating agent in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Catalysts such as pyridine or triethylamine may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Amino-4-chlorophenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropanone moiety to a propanol derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4-chlorophenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(2-Amino-4-chlorophenyl)-3-bromopropan-2-one exerts its effects involves its interaction with specific molecular targets. The amino and chloro substituents allow the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The bromopropanone moiety can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-chlorobenzyl alcohol
- 4-Chlorophenol
- 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine
Comparison: 1-(2-Amino-4-chlorophenyl)-3-bromopropan-2-one is unique due to the presence of the bromopropanone moiety, which imparts distinct reactivity compared to similar compounds. For instance, 2-Amino-4-chlorobenzyl alcohol lacks the bromine atom, resulting in different chemical behavior and applications. Similarly, 4-Chlorophenol and 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine have different functional groups that influence their reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H9BrClNO |
|---|---|
Molekulargewicht |
262.53 g/mol |
IUPAC-Name |
1-(2-amino-4-chlorophenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrClNO/c10-5-8(13)3-6-1-2-7(11)4-9(6)12/h1-2,4H,3,5,12H2 |
InChI-Schlüssel |
QCRVXPCXSCEZDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)N)CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


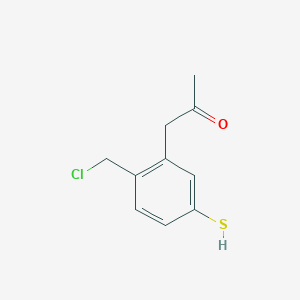
![(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride](/img/structure/B14053602.png)
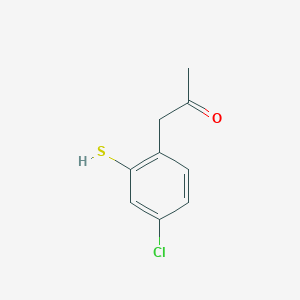
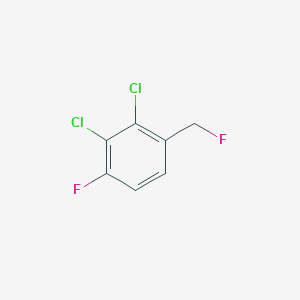

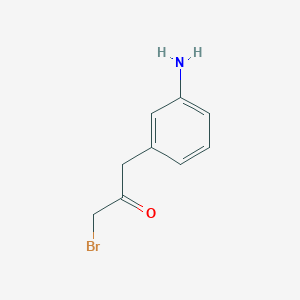
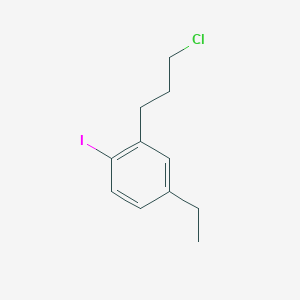
![1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B14053648.png)
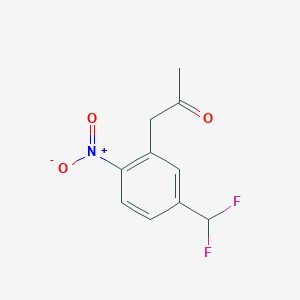

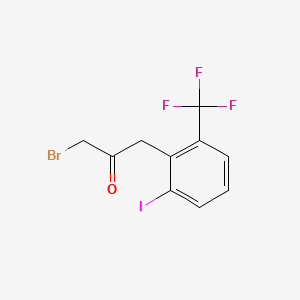
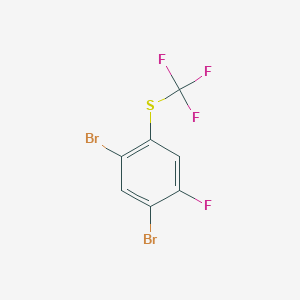
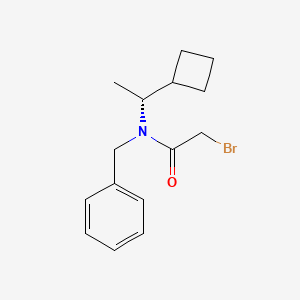
![tert-Butyl 2-(4'-bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14053677.png)
